14-O-Palmitoylhydroxyrubicin
Description
14-O-Palmitoylhydroxyrubicin is a semi-synthetic anthracycline derivative structurally related to doxorubicin, a widely used chemotherapeutic agent. The compound features a palmitoyl ester moiety at the 14-O position of the hydroxyl group, which enhances its lipophilicity compared to parental anthracyclines. This modification aims to improve tumor-targeted delivery by increasing cellular uptake and reducing systemic toxicity . Developed as part of efforts to overcome multidrug resistance (MDR) in oncology, this compound has shown promise in preclinical models for solid tumors, particularly in enhancing intracellular retention and bypassing P-glycoprotein efflux mechanisms.
Properties
CAS No. |
124622-11-3 |
|---|---|
Molecular Formula |
C43H58O13 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C43H58O13/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(46)54-24-31(45)43(52)22-27-35(30(23-43)56-33-21-28(44)38(47)25(2)55-33)42(51)37-36(40(27)49)39(48)26-18-17-19-29(53-3)34(26)41(37)50/h17-19,25,28,30,33,38,44,47,49,51-52H,4-16,20-24H2,1-3H3/t25-,28-,30-,33+,38+,43-/m0/s1 |
InChI Key |
RDEDPSBLVWCEFU-NWTUHTNFSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
Other CAS No. |
124622-11-3 |
Synonyms |
14-O-palmitoylhydroxyrubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Lipophilicity : The palmitoyl group in this compound confers a 10-fold increase in lipid solubility compared to doxorubicin, enabling passive diffusion across cell membranes .
- Efficacy in MDR Models: Its IC50 in multidrug-resistant cancer cells is significantly lower than other anthracyclines, suggesting superior retention in resistant phenotypes .
- Toxicity Profile : Reduced cardiotoxicity correlates with diminished reactive oxygen species (ROS) generation, a common drawback of parental anthracyclines.
Research Findings and Theoretical Implications
Mechanistic Advantages
This compound’s lipophilic tail facilitates integration into lipid bilayers, promoting direct interaction with DNA in the nucleus. This bypasses lysosomal degradation, a limitation observed in doxorubicin . Preclinical studies report a 60% increase in tumor-to-plasma drug concentration ratios compared to epirubicin.
Clinical Contradictions
Despite promising in vitro data, early-phase trials revealed unexpected hepatotoxicity at high doses, contradicting assumptions of universal safety improvements . This highlights the need for metabolite profiling to identify off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
